(S)-Siphos

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

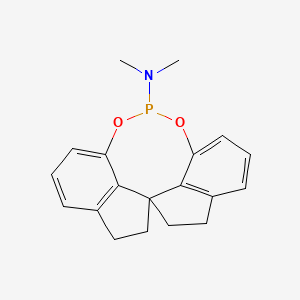

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20NO2P/c1-20(2)23-21-15-7-3-5-13-9-11-19(17(13)15)12-10-14-6-4-8-16(22-23)18(14)19/h3-8H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDZEECIONITMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P1OC2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20NO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443965-10-4 | |

| Record name | N,N-Dimethyl-10,11,12,13-tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Architectural Elegance of Privileged Ligands

An In-depth Technical Guide to the Structure and Synthesis of (S)-Siphos

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

In the field of asymmetric catalysis, the design of chiral ligands is paramount to achieving high enantioselectivity and catalytic activity.[1] Among the pantheon of successful ligand scaffolds, the 1,1'-spirobiindane backbone has emerged as a "privileged" structure.[2][3] Its rigid, C₂-symmetric framework provides a well-defined and sterically hindered chiral environment crucial for effective stereochemical control in metal-catalyzed reactions.[2] this compound, a monodentate phosphoramidite ligand built upon this scaffold, exemplifies the power of rational ligand design. Developed by the Zhou group, Siphos ligands have demonstrated exceptional performance in a multitude of asymmetric transformations, including hydrogenations and carbon-carbon bond-forming reactions, delivering products with excellent enantiopurities.[3][4]

This guide provides a comprehensive overview of the this compound ligand, detailing its molecular architecture and the synthetic methodologies required for its preparation. We will explore the synthesis of its core precursor, (S)-1,1'-spirobiindane-7,7'-diol (SPINOL), and the subsequent phosphitylation and amination steps to yield the final product, this compound-PE. The underlying principles guiding the choice of reagents and reaction conditions will be discussed to provide a complete, field-proven understanding of this essential catalytic tool.

Part 1: Molecular Structure and Design Principles

The efficacy of this compound originates from its unique three-dimensional structure. The ligand is composed of two key chiral components: the (S)-configured spirobiindane backbone and the bis((R)-1-phenylethyl)amine moiety.

-

The (S)-1,1'-Spirobiindane Backbone : This C₂-symmetric scaffold creates a rigid "chiral pocket" around the phosphorus atom. The fixed dihedral angle of the biaryl system restricts conformational flexibility, which is critical for creating a predictable and effective stereodifferentiating environment when coordinated to a metal center.[2][3]

-

The Phosphoramidite Moiety : The phosphorus atom, bonded to the spirobiindane diol and the chiral amine, serves as the coordination point to the transition metal. The nature of the amine substituent significantly influences the steric and electronic properties of the ligand. In this compound-PE, the use of (R)-1-phenylethyl groups on the nitrogen atom provides additional steric bulk and a secondary layer of chiral information, which works in concert with the spirobiindane backbone to achieve high levels of asymmetric induction.[5]

The combination of these elements results in a robust and highly effective ligand for a range of catalytic applications.[5]

Caption: Molecular structure of this compound-PE highlighting key components.

Part 2: Synthesis of this compound

The synthesis of this compound is a multi-step process that hinges on the successful preparation and resolution of the key intermediate, 1,1'-spirobiindane-7,7'-diol (SPINOL). The overall synthetic workflow can be divided into three main stages:

-

Synthesis of Racemic SPINOL.

-

Optical Resolution of (±)-SPINOL to obtain (S)-SPINOL.

-

Conversion of (S)-SPINOL to this compound-PE.

Caption: Overall synthetic workflow for the preparation of this compound-PE.

Stage 1 & 2: Synthesis and Resolution of (S)-SPINOL

The synthesis of the core spirobiindane structure can be accomplished via several routes, often culminating in a racemic mixture of SPINOL that requires resolution. A practical route involves a multi-step synthesis from a readily available starting material like Bisphenol A, followed by an efficient optical resolution.[6][7]

Experimental Protocol: Synthesis of Racemic SPINOL and Resolution

This protocol is a composite representation based on established methodologies.[6][7]

Step 1: Synthesis of Racemic (±)-3,3,3′,3′-Tetramethyl-1,1′-spirobiindane-7,7′-diol (rac-TMSIOL) Note: This is an analogue of SPINOL, the synthesis of which is well-documented and follows similar principles. The synthesis proceeds in seven steps starting from Bisphenol A, with an overall yield of approximately 45%.[7] The key steps involve Friedel-Crafts reactions to build the indane systems and a final Baeyer-Villiger oxidation and hydrolysis to install the diol functionality.[7]

Step 2: Optical Resolution using L-Menthyl Chloroformate

-

Esterification: To a solution of racemic TMSIOL (1.0 equiv) in an appropriate aprotic solvent (e.g., THF), add triethylamine (Et₃N, ~2.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, ~0.1 equiv). Cool the mixture to 0 °C.

-

Add L-menthyl chloroformate (2.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Causality: L-menthyl chloroformate is a chiral auxiliary. It reacts with both enantiomers of the diol to form a mixture of diastereomeric carbonates. Diastereomers have different physical properties (e.g., solubility), which allows for their separation. Et₃N acts as a base to neutralize the HCl generated during the reaction.

-

-

Separation: Work up the reaction mixture and isolate the crude diastereomeric mixture. The diastereomers are then separated by fractional crystallization. For instance, the menthol ester of (R)-TMSIOL can be isolated as a white solid by recrystallization from hexane.[7] The other diastereomer remains in the mother liquor and can be isolated by column chromatography.

-

Hydrolysis: The separated diastereomers are individually hydrolyzed under basic conditions (e.g., NaOH or KOH in aqueous alcohol) to cleave the carbonate esters, yielding the enantiomerically pure (R)- and (S)-TMSIOL.

-

Causality: Hydrolysis regenerates the chiral diol, now enantiomerically pure, and liberates the chiral auxiliary (menthol), which can potentially be recovered.

-

Stage 3: Synthesis of this compound-PE from (S)-SPINOL

With the enantiopure diol in hand, the final phosphoramidite ligand is constructed in a two-step, one-pot procedure.

Experimental Protocol: this compound-PE Synthesis

This protocol is based on the general synthesis of phosphoramidites from diols.[4]

-

Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), add enantiomerically pure (S)-SPINOL (1.0 equiv) and a non-nucleophilic base such as triethylamine (Et₃N, 2.2 equiv) to a flask containing anhydrous toluene. Cool the resulting solution to 0 °C in an ice bath.

-

Causality: An inert atmosphere is critical as phosphorus (III) compounds are susceptible to oxidation. Triethylamine acts as an acid scavenger for the HCl that will be produced in the next step. Toluene is a common, non-reactive solvent for this type of transformation.

-

-

Phosphorochloridite Formation: Slowly add phosphorus trichloride (PCl₃, 1.05 equiv) dropwise to the stirred solution. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. A white precipitate of triethylammonium hydrochloride ([Et₃NH]Cl) will form.

-

Causality: PCl₃ is the phosphorus source. It reacts with the two hydroxyl groups of SPINOL to form a cyclic phosphorochloridite intermediate, releasing two equivalents of HCl which are neutralized by the triethylamine.

-

-

Amination: In a separate flask under an inert atmosphere, dissolve (R,R)-bis(1-phenylethyl)amine (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous toluene. Cool this solution to 0 °C.

-

Transfer the previously formed phosphorochloridite solution via cannula to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Causality: The chiral amine displaces the chloride on the phosphorus atom via nucleophilic substitution to form the final P-N bond. An additional equivalent of base is required to neutralize the third equivalent of HCl generated in this step.

-

-

Workup and Purification: Filter the reaction mixture to remove the [Et₃NH]Cl precipitate. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (pre-treated with triethylamine to prevent product degradation) or by recrystallization from an appropriate solvent system (e.g., toluene/hexane) to afford this compound-PE as a solid.

Quantitative Data Summary

The following table summarizes representative yields for the key synthetic stages. Note that yields can vary based on reaction scale and specific conditions.

| Step | Product | Typical Yield | Purity (ee%) | Reference |

| Synthesis | Racemic SPINOL Analogue | ~45% (overall) | N/A | [7] |

| Resolution | Diastereomer Separation | ~70-90% (per isomer) | >99% | [7] |

| Hydrolysis | (S)-SPINOL | ~95-99% | >99% | [7] |

| Ligand Formation | This compound-PE | Good (not specified) | >99% | [4][5] |

Conclusion

This compound is a testament to the power of ligand design in asymmetric catalysis. Its synthesis, while requiring careful execution of multi-step sequences and chiral resolutions, is based on well-understood principles of organic chemistry. The rigidity and defined stereochemistry of the spirobiindane backbone, coupled with the steric and electronic influence of the phosphoramidite moiety, create a highly effective catalyst component. The detailed protocols and mechanistic rationale provided in this guide offer a solid foundation for researchers and drug development professionals to synthesize and apply this privileged ligand in the pursuit of efficient and highly enantioselective chemical transformations.

References

- 1. Chiral Cyclohexyl-Fused Spirobiindanes: Practical Synthesis, Ligand Development, and Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Development of Privileged Chiral Spiro Ligands and Catalysts-å¨å ¶æææ课é¢ç»ä¸»é¡µ [zhou.nankai.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. This compound-PE 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

An In-Depth Technical Guide to (S)-Siphos-PE: A Chiral Ligand for Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic organic chemistry, the quest for efficient and highly selective methods for the construction of chiral molecules is of paramount importance, particularly in the fields of pharmaceutical and materials science. Asymmetric catalysis, employing chiral metal-ligand complexes, has emerged as a powerful tool to achieve these goals. Among the diverse array of chiral ligands developed, phosphoramidites have garnered significant attention due to their modular synthesis, electronic tunability, and remarkable success in a wide range of enantioselective transformations.

This technical guide provides a comprehensive overview of (S)-Siphos-PE, a prominent member of the Siphos family of chiral spiro phosphoramidite ligands. We will delve into its core properties, synthesis, and applications, offering field-proven insights and detailed protocols to empower researchers in their pursuit of stereocontrolled synthesis.

Core Properties of this compound-PE

This compound-PE, systematically named (11aS)-(-)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1′,7′-fg][1][2][3]dioxaphosphocin-5-bis[(R)-1-phenylethyl]amine, is a chiral monodentate phosphoramidite ligand that has demonstrated exceptional performance in various metal-catalyzed asymmetric reactions.[4][5] Its rigid spirobiindane backbone, coupled with the chiral amine moiety, creates a well-defined and sterically demanding chiral pocket around the metal center, which is crucial for achieving high levels of enantioselectivity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a ligand is essential for its effective application in catalysis. The key properties of this compound-PE are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 500997-70-6 | [4][6] |

| Molecular Formula | C₃₃H₃₂NO₂P | [4][6] |

| Molecular Weight | 505.59 g/mol | [4][6] |

| Appearance | White to off-white powder | [6] |

| Melting Point | 120-125 °C | [4][6] |

| Optical Rotation | [α]²²/D −65.0° (c = 1 in chloroform) | [4][6] |

| Storage | Store at -20°C under an inert atmosphere | [6][7] |

Solubility and Stability

This compound-PE, like many phosphoramidite ligands, exhibits good solubility in a range of common organic solvents, including tetrahydrofuran (THF), dichloromethane (DCM), and toluene. However, it is important to note that phosphoramidites are generally sensitive to moisture and oxygen. Hydrolysis and oxidation of the phosphorus(III) center can lead to degradation of the ligand and a subsequent decrease in catalytic activity and enantioselectivity. Therefore, it is imperative to handle this compound-PE under an inert atmosphere (e.g., argon or nitrogen) and to use anhydrous solvents for the preparation of catalyst solutions. For long-term storage, it is recommended to keep the ligand in a sealed container at -20°C.[6][7]

Synthesis of this compound-PE

The synthesis of this compound-PE relies on the availability of the enantiopure spirobiindane diol, (S)-1,1'-spirobiindane-7,7'-diol ((S)-SPINOL). The synthesis of (S)-SPINOL itself is a multi-step process that has been optimized over the years. The general synthetic workflow for this compound-PE is depicted below.

Figure 1: General synthetic workflow for this compound-PE.

Experimental Protocol: Synthesis of this compound-PE from (S)-SPINOL

This protocol describes the final steps in the synthesis of this compound-PE from the readily available chiral diol, (S)-SPINOL.

Materials:

-

(S)-1,1'-Spirobiindane-7,7'-diol ((S)-SPINOL)

-

Phosphorus trichloride (PCl₃)

-

(R,R)-bis(1-phenylethyl)amine

-

Triethylamine (NEt₃)

-

Anhydrous Toluene

-

Anhydrous Diethyl Ether

-

Schlenk flask and standard glassware for inert atmosphere techniques

Procedure:

-

Preparation of the Chloro-phosphite Intermediate:

-

To a flame-dried Schlenk flask under an argon atmosphere, add (S)-SPINOL (1.0 equiv) and anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus trichloride (1.1 equiv) dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Remove the solvent and excess PCl₃ under reduced pressure to obtain the crude chloro-phosphite intermediate as a white solid.

-

-

Coupling with the Chiral Amine:

-

In a separate flame-dried Schlenk flask under argon, dissolve the crude chloro-phosphite intermediate in anhydrous toluene.

-

In another flask, prepare a solution of (R,R)-bis(1-phenylethyl)amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous toluene.

-

Slowly add the amine solution to the chloro-phosphite solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

-

-

Workup and Purification:

-

Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the salt.

-

Wash the filter cake with anhydrous toluene.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a mixture of toluene and diethyl ether to afford this compound-PE as a white crystalline solid.

-

Applications in Asymmetric Catalysis

This compound-PE has proven to be a highly effective ligand in a variety of transition metal-catalyzed asymmetric reactions, most notably with palladium and rhodium. The steric bulk and the specific chiral environment it creates are key to its success in inducing high enantioselectivity.

Palladium-Catalyzed Asymmetric Reactions

In palladium catalysis, this compound-PE has been successfully employed in several key C-C and C-N bond-forming reactions. The general catalytic cycle for a Pd-catalyzed cross-coupling reaction is illustrated below. The chiral ligand plays a crucial role in the oxidative addition and reductive elimination steps, influencing both the rate and the stereoselectivity of the reaction.

Figure 2: General catalytic cycle for Pd-catalyzed cross-coupling.

3.1.1. Asymmetric Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds. The use of chiral ligands like this compound-PE allows for the atroposelective synthesis of axially chiral biaryls, which are important structural motifs in many natural products and pharmaceuticals.

Experimental Protocol: Asymmetric Suzuki-Miyaura Coupling

This protocol describes a general procedure for the asymmetric Suzuki-Miyaura coupling of an aryl halide with a boronic acid derivative using a Pd/(S)-Siphos-PE catalyst system.[8][9]

Materials:

-

Aryl halide (e.g., 1-bromo-2-naphthol)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Pd₂(dba)₃

-

This compound-PE

-

Base (e.g., K₃PO₄)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Schlenk tube or microwave vial

Procedure:

-

Catalyst Pre-formation (optional but recommended):

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1 mol%) and this compound-PE (2.2 mol%) to a Schlenk tube.

-

Add a portion of the anhydrous solvent and stir the mixture at room temperature for 15-20 minutes.

-

-

Reaction Setup:

-

To the catalyst mixture, add the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), and the base (2.0 equiv).

-

Add the remaining anhydrous solvent to achieve the desired concentration (typically 0.1 M).

-

-

Reaction Conditions:

-

Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 80-100 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the enantioenriched biaryl product.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

-

Rhodium-Catalyzed Asymmetric Hydrogenation

This compound-PE is also a highly effective ligand for rhodium-catalyzed asymmetric hydrogenation of prochiral olefins. This reaction is a fundamental transformation for the synthesis of chiral compounds, providing access to enantiopure alkanes, alcohols, and amines. The monodentate nature of this compound-PE allows for the formation of a flexible yet highly stereocontrolled catalytic environment around the rhodium center.[10]

Figure 3: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Alkene

This protocol provides a general procedure for the rhodium-catalyzed asymmetric hydrogenation of a prochiral alkene.[11][12][13]

Materials:

-

Prochiral alkene (e.g., methyl (Z)-α-acetamidocinnamate)

-

[Rh(COD)₂]BF₄

-

This compound-PE

-

Anhydrous and degassed solvent (e.g., methanol or dichloromethane)

-

High-pressure autoclave

Procedure:

-

Catalyst Preparation:

-

In a glovebox, charge a Schlenk flask with [Rh(COD)₂]BF₄ (1 mol%) and this compound-PE (1.1 mol%).

-

Add the anhydrous and degassed solvent and stir the solution at room temperature for 30 minutes to form the active catalyst.

-

-

Reaction Setup:

-

In a separate flask, dissolve the prochiral alkene (1.0 equiv) in the same solvent.

-

Transfer the substrate solution to the autoclave.

-

Using a cannula, transfer the catalyst solution to the autoclave under a positive pressure of argon.

-

-

Hydrogenation:

-

Seal the autoclave and purge with hydrogen gas (3-4 times).

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 atm).

-

Stir the reaction mixture at room temperature or a slightly elevated temperature until the hydrogen uptake ceases.

-

-

Workup and Analysis:

-

Carefully vent the autoclave and purge with nitrogen.

-

Remove the solvent under reduced pressure.

-

The crude product can be analyzed directly by NMR to determine the conversion.

-

Purify the product by column chromatography if necessary.

-

Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.

-

Mechanistic Insights: The Origin of Enantioselectivity

The high enantioselectivity observed with this compound-PE arises from the unique structural features of the ligand. The C₂-symmetric spirobiindane backbone creates a rigid and well-defined chiral environment. The phosphoramidite moiety, with its chiral amine substituents, further refines this chiral pocket and influences the electronic properties of the phosphorus atom.

In palladium-catalyzed reactions, the ligand's steric bulk is thought to play a crucial role in the enantiodetermining step, which is often the oxidative addition or the reductive elimination. The specific coordination of the monodentate ligand to the metal center, combined with non-covalent interactions between the ligand and the substrates, dictates the preferred reaction pathway, leading to the formation of one enantiomer in excess.

Spectral Data

Detailed spectral data is crucial for the characterization and quality control of the ligand. While full spectra are best viewed from their original sources, the following provides a summary of expected spectral features for this compound-PE.[2][15][16][17]

-

¹H NMR (CDCl₃): Expect complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the spirobiindane and phenylethyl groups. Aliphatic protons of the spirobiindane backbone and the ethyl groups of the amine will appear in the upfield region.

-

¹³C NMR (CDCl₃): A large number of signals are expected in the aromatic region. The spiro carbon and the aliphatic carbons will appear at higher field.

-

³¹P NMR (CDCl₃): A single resonance is expected for the phosphorus atom, typically in the range of 130-150 ppm.

-

Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the ligand (505.59).

-

Infrared (IR) Spectroscopy: Characteristic peaks for P-O-C and P-N bonds, as well as aromatic C-H and C=C stretching vibrations, are expected.

Conclusion

This compound-PE has established itself as a valuable and versatile chiral ligand for asymmetric catalysis. Its robust scaffold, modular synthesis, and demonstrated efficacy in a range of important transformations make it a powerful tool for synthetic chemists. This guide has provided a comprehensive overview of its properties, synthesis, and applications, along with detailed protocols to facilitate its use in the laboratory. As the demand for enantiomerically pure compounds continues to grow, the importance of well-designed chiral ligands like this compound-PE will undoubtedly continue to increase, driving innovation in both academic research and industrial drug development.

References

- 1. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Tailored chiral phosphoramidites support highly enantioselective Pd catalysts for asymmetric aminoalkylative amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-PE 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound-PE 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound-PE 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. New Chiral Phosphoramidite Complexes of Iron as Catalytic Precursors in the Oxidation of Activated Methylene Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 15. application.wiley-vch.de [application.wiley-vch.de]

- 16. This compound-PE(500997-70-6) 1H NMR spectrum [chemicalbook.com]

- 17. magritek.com [magritek.com]

(S)-Siphos: A Technical Guide to a Privileged Ligand in Modern Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Siphos has emerged as a powerhouse ligand in the field of transition-metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of this compound, delving into its unique structural attributes, the mechanistic intricacies of its catalytic function, and its diverse applications in organic synthesis. With a focus on scientific integrity and practical utility, this document serves as an in-depth resource for researchers aiming to leverage the capabilities of this versatile ligand in their synthetic endeavors, from small-scale laboratory research to complex drug development pipelines.

Introduction: The Architectural and Electronic Advantages of this compound

This compound, a prominent member of the Buchwald dialkylbiaryl phosphine ligands, is chemically known as (S)-2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl. Its structure is characterized by a biphenyl backbone exhibiting axial chirality, with methoxy substituents at the 2' and 6' positions and a bulky dicyclohexylphosphino group at the 2-position. This specific arrangement of functional groups is not arbitrary; it is a carefully designed architecture that imparts a unique combination of steric and electronic properties, rendering it a highly effective "privileged ligand" in catalysis.

-

Steric Influence: The dicyclohexylphosphino group is exceptionally bulky. This steric hindrance is a key factor in promoting the reductive elimination step in the catalytic cycle of cross-coupling reactions, which is often the rate-limiting step. The bulkiness of the ligand forces the organic substituents on the metal center into close proximity, facilitating their coupling and the regeneration of the active catalyst.

-

Electronic Properties: this compound is an electron-rich ligand. The dicyclohexyl groups are more electron-donating than the aryl substituents found in many other phosphine ligands. This increased electron density on the phosphorus atom is relayed to the metal center (typically palladium), which enhances its reactivity in the oxidative addition step of the catalytic cycle, particularly with challenging substrates like aryl chlorides.

-

The Biaryl Backbone and Methoxy Groups: The biphenyl scaffold provides a rigid and well-defined geometry. The methoxy groups at the 2' and 6' positions contribute to the steric bulk and also play a role in stabilizing the ligand and the catalytic complex.

-

Axial Chirality: The "(S)" designation refers to the atropisomerism of the biphenyl backbone. This inherent chirality makes this compound a valuable ligand for asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule.

The Heart of the Matter: this compound in Palladium-Catalyzed Cross-Coupling Reactions

The primary and most impactful application of this compound is in palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of this compound can be understood by examining its role in the key steps of the palladium-catalyzed cross-coupling cycle, such as the Suzuki-Miyaura coupling:

Diagram 1: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction facilitated by the this compound ligand.

-

Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (Ar-X) to the active Pd(0)-(S)-Siphos complex. The electron-rich nature of this compound enhances the nucleophilicity of the palladium center, facilitating the cleavage of the Ar-X bond and the formation of a Pd(II) intermediate. This is particularly beneficial for the activation of less reactive aryl chlorides.[1][2]

-

Transmetalation: In the subsequent step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) is transferred to the palladium center, displacing the halide. The steric bulk of this compound can influence the rate and efficiency of this step.

-

Reductive Elimination: This is the final, product-forming step where the two organic groups on the palladium center couple to form the desired biaryl product (Ar-Ar'). The significant steric hindrance imposed by the dicyclohexylphosphino group of this compound forces the two aryl groups into a conformation that is conducive to bond formation, thereby accelerating reductive elimination and regenerating the active Pd(0) catalyst. This is a key reason for the high turnover numbers and efficiency observed with this ligand.[1][2]

Field-Proven Applications and Experimental Protocols

Suzuki-Miyaura Coupling: A Workhorse Reaction

This compound is highly effective for the Suzuki-Miyaura coupling of a wide range of substrates, including sterically hindered and electronically deactivated aryl chlorides and bromides.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is a representative procedure and may require optimization for specific substrates.

Diagram 2: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

| Reagent | M.W. | Amount (mmol) | Equiv. |

| Aryl Chloride | - | 1.0 | 1.0 |

| Arylboronic Acid | - | 1.2 | 1.2 |

| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |

| This compound | 410.53 | 0.04 | 0.04 |

| K₃PO₄ (anhydrous) | 212.27 | 2.0 | 2.0 |

| Toluene (anhydrous) | - | - | - |

Procedure:

-

Reaction Setup: In a nitrogen-filled glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), this compound (16.4 mg, 0.04 mmol), the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

-

Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube.

-

Reaction: Seal the tube and remove it from the glovebox. Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Buchwald-Hartwig Amination

This compound is also a highly effective ligand for the Buchwald-Hartwig amination, facilitating the formation of C-N bonds between aryl halides and a wide variety of amines, including primary and secondary amines, and anilines. The bulky and electron-rich nature of this compound is again crucial for promoting the challenging oxidative addition and reductive elimination steps with a broad range of substrates.

This compound in Asymmetric Catalysis: Harnessing Chirality

The inherent axial chirality of this compound makes it a valuable tool for enantioselective transformations, where the formation of one enantiomer of a chiral product is favored.

Rhodium-Catalyzed Asymmetric Hydrogenation

While primarily known for its use in palladium catalysis, the SIPHOS family of ligands has demonstrated exceptional performance in rhodium-catalyzed asymmetric hydrogenations of prochiral olefins. In these reactions, the chiral ligand environment around the rhodium center directs the addition of hydrogen to one face of the double bond, leading to high enantiomeric excesses (ee). For example, the hydrogenation of α-dehydroamino esters using Rh-SIPHOS catalysts can yield α-amino acid derivatives with up to 99% ee.[3] Similarly, enamides and β-dehydroamino esters can be hydrogenated with excellent enantioselectivities (up to 99% and 94% ee, respectively).[3]

Palladium-Catalyzed Asymmetric Allylic Alkylation

In palladium-catalyzed asymmetric allylic alkylation, a nucleophile is added to an allylic substrate. The use of a chiral ligand like (S)-sSPhos (a sulfonated, water-soluble analog of SPhos with the same chiral backbone) has been shown to induce high enantioselectivity. For instance, in the reaction of a bis-phenyl allylic carbonate with various carbon-based nucleophiles, the use of enantiopure sSPhos resulted in high enantiomeric excesses, in some cases up to 90% ee.[4] Mechanistic studies suggest that the steric bulk around the chiral ligand plays a crucial role in controlling the stereochemical outcome of the reaction.[4]

Conclusion and Outlook

This compound has firmly established itself as a privileged ligand in the synthetic chemist's toolkit. Its well-defined structure, combining steric bulk and electron-richness with inherent chirality, provides a powerful platform for a wide range of catalytic transformations. From the robust and reliable Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to highly enantioselective hydrogenations and allylic alkylations, this compound offers solutions to many of the challenges faced in modern organic synthesis. For researchers and drug development professionals, a deep understanding of the mechanistic principles that govern the reactivity of this compound is paramount for its effective implementation and for the development of novel, efficient, and stereoselective synthetic routes to valuable molecules. The continued exploration of its applications in new catalytic systems promises to further expand its utility and solidify its status as a cornerstone of contemporary catalysis.

References

The (S)-Siphos Ligand Family: A Technical Guide to a Privileged Class of Chiral Spiro Phosphoramidites in Asymmetric Catalysis

Abstract

This technical guide provides an in-depth exploration of the (S)-Siphos ligand family, a prominent class of chiral monodentate phosphoramidite ligands. Characterized by their rigid 1,1'-spirobiindane backbone, these ligands have demonstrated exceptional efficacy in a range of transition-metal-catalyzed asymmetric reactions, delivering high enantioselectivities and yields. This document will delve into the structural features, synthesis, and mechanistic nuances of the Siphos family, with a particular focus on its applications in cross-coupling reactions and other stereoselective transformations relevant to pharmaceutical and fine chemical synthesis. Detailed experimental protocols and a comprehensive review of the current literature are provided to serve as a valuable resource for researchers, chemists, and drug development professionals.

Introduction: The Rise of Chiral Spiro Ligands

The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and agrochemical industries has propelled the development of novel chiral ligands for asymmetric catalysis.[1] Among the diverse architectures of chiral ligands, those possessing a spirocyclic framework have emerged as a privileged class.[2] The inherent rigidity of the spiro backbone minimizes conformational flexibility, which is often a key factor in achieving high stereoselectivity in catalytic transformations.[3]

The this compound ligand family, based on the chiral 1,1'-spirobiindane scaffold, represents a significant advancement in the field of monodentate phosphoramidite ligands.[4] These ligands have proven to be highly effective in a variety of asymmetric reactions, including hydrogenations, carbon-carbon, and carbon-heteroatom bond-forming reactions.[5] Their modular synthesis allows for fine-tuning of steric and electronic properties, making them adaptable to a wide range of substrates and catalytic systems.[6]

The Core Architecture: Understanding the Siphos Scaffold

The defining feature of the Siphos ligand family is the C2-symmetric 1,1'-spirobiindane backbone. This rigid structure is derived from 1,1'-spirobiindane-7,7'-diol (SPINOL), which provides the chiral environment essential for asymmetric induction.[7] The phosphorus(III) center is linked to the spirobiindane framework via a phosphoramidite linkage.

The general structure of a Siphos ligand is depicted below:

Caption: Core structure of the Siphos ligand family.

The amine substituent on the phosphoramidite moiety is a key point of diversification within the Siphos family, allowing for the synthesis of a library of ligands with varying steric and electronic properties. A prominent and widely used member of this family is this compound-PE.

This compound-PE: A Case Study

This compound-PE, where PE stands for phenylethyl, is a commercially available and extensively studied member of the Siphos family.[8][9] Its full chemical name is (11aS)-(-)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1′, 7′-fg][10][11]dioxaphosphocin-5-bis[(R)-1-phenylethyl]amine.[8]

Caption: Chemical structure of this compound-PE.

Synthesis of the Siphos Ligand Family

The synthesis of Siphos ligands is modular and typically proceeds from the enantiomerically pure (S)- or (R)-1,1'-spirobiindane-7,7'-diol (SPINOL). The general synthetic route involves the reaction of SPINOL with phosphorus trichloride (PCl3) to form a chlorophosphite intermediate, which is then reacted with a desired amine to yield the final phosphoramidite ligand.

Synthetic Workflow

Caption: General synthetic workflow for Siphos ligands.

Applications in Asymmetric Catalysis

The Siphos ligand family has found broad application in a variety of transition-metal-catalyzed asymmetric reactions. Their efficacy stems from the well-defined chiral pocket created by the rigid spirobiindane backbone, which allows for excellent stereochemical control.

Palladium-Catalyzed Cross-Coupling Reactions

This compound-PE and its derivatives have shown remarkable performance in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[12]

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[13] While Siphos ligands are more commonly associated with other asymmetric transformations, the principles of using bulky, electron-rich phosphine ligands to facilitate these couplings are relevant.[14] The steric bulk of the Siphos ligand can promote the formation of the active monoligated palladium species, which is often crucial for the oxidative addition of challenging substrates like aryl chlorides.[10][13]

Catalytic Cycle of Suzuki-Miyaura Coupling:

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

This compound-PE has been successfully employed in other palladium-catalyzed reactions, such as the intramolecular dearomative arylation of haloaryl-3-substituted indoles to synthesize spiroindolenines.[8][9]

Rhodium-Catalyzed Asymmetric Hydrogenation

The rhodium complexes of Siphos ligands are highly effective catalysts for the asymmetric hydrogenation of various prochiral olefins, including α- and β-dehydroamino acid derivatives and enamides, affording the corresponding chiral products with excellent enantioselectivities (up to 99% ee).[4]

Copper-Catalyzed Asymmetric Reactions

In copper-catalyzed reactions, this compound-PE has been utilized for the enantioselective 1,4-addition of diethylzinc to cyclic enones.[8][9]

Performance Data

The following table summarizes the performance of Siphos ligands in selected asymmetric catalytic reactions.

| Reaction | Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |

| Asymmetric Hydrogenation | [Rh(COD)2]BF4 / this compound | Methyl α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | >99 | 99 | [4] |

| Asymmetric Hydrogenation | [Rh(COD)2]BF4 / this compound | Methyl (Z)-β-acetamidoacrylate | N-Acetyl-β-alanine methyl ester | >99 | 94 | [4] |

| 1,4-Conjugate Addition | Cu(OTf)2 / this compound-PE | Cyclohex-2-en-1-one | (S)-3-Ethylcyclohexan-1-one | 95 | 96 | [8][9] |

| Dearomative Arylation | Pd2(dba)3 / this compound-PE | 2-Bromo-N-tosyl-N-(3-methylindol-2-yl)aniline | Spiro[indoline-2,3'-indolin]-2'-one derivative | 85 | 92 | [8][9] |

Mechanistic Insights: The Role of the Spiro Scaffold

The success of the Siphos ligand family in asymmetric catalysis can be attributed to several key features of its spirobiindane backbone:

-

Rigidity: The rigid spiro framework restricts the conformational freedom of the ligand-metal complex, leading to a well-defined and predictable chiral environment around the metal center. This rigidity is crucial for effective stereochemical communication between the ligand and the substrate.[3]

-

C2-Symmetry: The C2-symmetric nature of the SPINOL backbone simplifies the stereochemical analysis of the catalytic cycle and often leads to a reduction in the number of possible diastereomeric transition states, thereby enhancing enantioselectivity.

-

Tunability: The modular synthesis allows for the introduction of various amine substituents on the phosphoramidite moiety. This enables the fine-tuning of the ligand's steric bulk and electronic properties to optimize its performance for a specific substrate and reaction type.[6] For instance, ligands with smaller alkyl groups on the nitrogen atom have been shown to afford higher enantioselectivity in some rhodium-catalyzed hydrogenations.[4]

Experimental Protocols

The following protocols are provided as representative examples for the synthesis of a Siphos ligand and its application in an asymmetric catalytic reaction.

Synthesis of this compound-PE

This protocol is adapted from procedures for the synthesis of similar phosphoramidite ligands.[15]

Materials:

-

(S)-1,1'-Spirobiindane-7,7'-diol ((S)-SPINOL)

-

Phosphorus trichloride (PCl3)

-

Triethylamine (Et3N)

-

(-)-Bis[(S)-1-phenylethyl]amine

-

Anhydrous toluene

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Preparation of the Chlorophosphite Intermediate: To a solution of (S)-SPINOL (1.0 eq) and Et3N (1.1 eq) in anhydrous toluene at 0 °C under an inert atmosphere, add PCl3 (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours. The formation of the intermediate can be monitored by 31P NMR spectroscopy.

-

Formation of the Phosphoramidite Ligand: In a separate flask, dissolve (-)-bis[(S)-1-phenylethyl]amine (1.0 eq) and Et3N (1.1 eq) in anhydrous toluene. Cool this solution to 0 °C and add the previously prepared chlorophosphite intermediate solution dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup and Purification: Filter the reaction mixture to remove triethylammonium chloride. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound-PE as a white solid.

Characterization:

The final product should be characterized by 1H NMR, 13C NMR, 31P NMR spectroscopy, and mass spectrometry to confirm its structure and purity.

Rh-Catalyzed Asymmetric Hydrogenation of Methyl α-Acetamidocinnamate

This protocol is based on established procedures for rhodium-catalyzed asymmetric hydrogenations.[4]

Materials:

-

[Rh(COD)2]BF4

-

This compound ligand

-

Methyl α-acetamidocinnamate

-

Anhydrous methanol

-

Hydrogen gas

Procedure:

-

Catalyst Preparation: In a glovebox, dissolve [Rh(COD)2]BF4 (1 mol%) and the this compound ligand (1.1 mol%) in anhydrous methanol in a Schlenk flask. Stir the solution for 30 minutes to form the active catalyst.

-

Reaction Setup: Add methyl α-acetamidocinnamate (100 mol%) to the catalyst solution.

-

Hydrogenation: Seal the Schlenk flask, purge with hydrogen gas (3-5 times), and then pressurize with hydrogen gas (1-10 atm). Stir the reaction mixture vigorously at room temperature for the specified time (typically 1-24 hours).

-

Workup and Analysis: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The conversion and enantiomeric excess of the product can be determined by chiral HPLC analysis.

Conclusion

The this compound ligand family and its derivatives represent a powerful and versatile class of chiral monodentate phosphoramidite ligands. Their rigid spirobiindane backbone provides a well-defined chiral environment that enables high enantioselectivities in a variety of asymmetric catalytic reactions. The modularity of their synthesis allows for systematic tuning of their properties, making them adaptable to a wide range of synthetic challenges. As the demand for enantiomerically pure compounds continues to grow, the Siphos ligand family is poised to remain a valuable tool for researchers and professionals in the fields of organic synthesis and drug development.

References

- 1. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Chiral Spiro Phosphoramidites for Rhodium-Catalyzed Enantioselective Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound-PE 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound-PE 97 500997-70-6 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and application of a new chiral monodentate spiro phosphoramidite ligand based on hexamethyl-1,1′-spirobiindane backbone in asymmetric hydroamination/arylation of alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Mechanism of Action of Biaryl Phosphine Ligands in Catalysis: A Focus on the (S)-Siphos Archetype

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the mechanism of action of bulky, electron-rich biaryl monophosphine ligands in palladium-catalyzed cross-coupling reactions. While the specific ligand "(S)-Siphos" is not extensively documented in peer-reviewed literature as a standalone entity, this guide will use the well-characterized and structurally analogous ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) as a representative archetype to elucidate the core principles of catalysis. The "(S)-" designation points towards the critical role of chirality, which will be discussed in the context of asymmetric catalysis. This document will delve into the intricate mechanistic details of Suzuki-Miyaura and Buchwald-Hartwig reactions, supported by field-proven insights, experimental protocols, and computational data. The aim is to equip researchers and drug development professionals with a deep understanding of how these powerful ligands facilitate transformative chemical syntheses.

Introduction: The Rise of Bulky Biaryl Phosphine Ligands

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries. The efficacy of these transformations is critically dependent on the nature of the ligand coordinating to the palladium center. Among the myriad of ligands developed, bulky, electron-rich biaryl monophosphine ligands have emerged as a privileged class.[1] These ligands, characterized by a sterically demanding biaryl backbone, have demonstrated remarkable activity in a wide range of C-C, C-N, and C-O bond-forming reactions.[2]

The general structure of these ligands, exemplified by commercially available ligands like SPhos and XPhos, features a phosphine group attached to one of the aryl rings of a biphenyl scaffold. The steric bulk and electron-donating properties of these ligands are not merely incidental; they are meticulously designed features that profoundly influence the key elementary steps of the catalytic cycle: oxidative addition, transmetalation (in the case of Suzuki-Miyaura coupling), and reductive elimination.[3] These properties enhance catalyst stability, promote the formation of the active monoligated palladium(0) species, and accelerate the rate-limiting steps of the catalytic cycle.[4]

It is important to note the potential ambiguity in the term "this compound." While "SPhos" refers to a specific achiral ligand, the "(S)-" prefix implies a chiral derivative. This guide will operate under the assumption that "this compound" refers to a chiral biaryl monophosphine ligand, where the chirality arises from atropisomerism in the biphenyl backbone. The principles discussed for the achiral SPhos are directly applicable to its chiral counterparts, with the added dimension of enantiocontrol in asymmetric catalysis.

Furthermore, a distinct class of chiral ligands known as SIPHOS, which are based on a spirobiindane backbone, also exists.[5] These phosphoramidite ligands are structurally different from biaryl monophosphines and are typically employed in asymmetric hydrogenation reactions. This guide will focus on the biaryl phosphine class due to their prevalence in cross-coupling reactions.

The Heart of the Matter: The Catalytic Cycle in Detail

The remarkable efficacy of biaryl phosphine ligands like SPhos lies in their ability to modulate the geometry and electron density of the palladium center at each stage of the catalytic cycle. Let's dissect the mechanism for two of the most important cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[4] The catalytic cycle, facilitated by a Pd/SPhos complex, is illustrated below.

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

-

Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) to the active L-Pd(0) catalyst (where L is SPhos). The bulky nature of SPhos promotes the formation of a monoligated Pd(0) species, which is highly reactive towards oxidative addition.[4] This step is often rate-limiting, and the electron-richness of SPhos facilitates the cleavage of the Ar-X bond.

-

Transmetalation: Following oxidative addition, the resulting Pd(II) complex undergoes transmetalation with an organoboron reagent (Ar'-B(OR)₂). This step is typically facilitated by a base, which activates the boronic acid. The precise mechanism of transmetalation can be complex, but it is understood that the steric hindrance of the SPhos ligand can influence the rate of this step. Computational studies on the SPhos ligand in the Suzuki-Miyaura reaction have provided insights into the energetics of this process.[6]

-

Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) complex to form the desired biaryl product (Ar-Ar') and regenerate the L-Pd(0) catalyst. The steric bulk of the SPhos ligand is crucial here, as it creates a congested coordination sphere around the palladium center, which promotes the formation of the C-C bond and the release of the product.[3]

The Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of arylamines.[7] The catalytic cycle shares similarities with the Suzuki-Miyaura coupling but with key differences in the nucleophilic partner.

Figure 2: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

-

Oxidative Addition: Similar to the Suzuki-Miyaura coupling, the cycle begins with the oxidative addition of an aryl halide to the L-Pd(0) species. The principles governing this step remain the same, with the bulky and electron-rich SPhos ligand playing a pivotal role in promoting this transformation.[7]

-

Amine Coordination and Deprotonation: The resulting L-Pd(II)(Ar)(X) complex then coordinates with the amine nucleophile. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and can significantly impact the reaction rate and outcome.

-

Reductive Elimination: The final step is the reductive elimination of the C-N bond from the palladium-amido complex, yielding the arylamine product and regenerating the L-Pd(0) catalyst. This step is often the rate-determining step, and the steric and electronic properties of the SPhos ligand are crucial for facilitating this transformation.[3]

Experimental Protocols and Causality of Choices

The successful implementation of cross-coupling reactions using biaryl phosphine ligands requires careful consideration of various experimental parameters. The following protocols, using SPhos as the model ligand, are provided as a starting point for optimization.

General Protocol for Suzuki-Miyaura Coupling

Workflow:

Figure 3: Experimental Workflow for a Typical Suzuki-Miyaura Coupling.

Detailed Steps:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

-

Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the SPhos ligand (1.1-1.2 equiv relative to Pd) in a small amount of the reaction solvent.

-

Reaction Initiation: Add the solvent (e.g., toluene/water mixture) to the Schlenk flask, followed by the catalyst solution.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. The organic layer is then dried, concentrated, and purified by column chromatography.

Causality of Choices:

-

Ligand-to-Metal Ratio: A slight excess of the ligand relative to the palladium source is often used to ensure complete coordination and to prevent the formation of palladium black.

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used to dissolve both the organic substrates and the inorganic base.

-

Base: The choice of base is crucial for activating the boronic acid. K₃PO₄ is a common choice due to its moderate basicity and good solubility in the aqueous phase.

-

Temperature: Elevated temperatures are often required to overcome the activation barriers of the elementary steps in the catalytic cycle, particularly for less reactive aryl chlorides.

General Protocol for Buchwald-Hartwig Amination

Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. youtube.com [youtube.com]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Safe Handling and Application of (S)-SIPHOS-PE Powder

This guide provides comprehensive technical information and field-proven protocols for the safe handling, storage, and application of this compound-PE, a chiral spiro phosphoramidate ligand. It is intended for researchers, chemists, and drug development professionals who utilize air- and temperature-sensitive organophosphorus compounds in synthesis. The protocols herein are designed as self-validating systems, emphasizing the scientific rationale behind each step to ensure both experimental success and operator safety.

Compound Profile and Physicochemical Properties

This compound-PE is a chiral spiro phosphoramidate ligand belonging to the broader SIPHOS family of ligands.[1] These monodentate phosphorus ligands are highly effective in transition-metal-catalyzed asymmetric reactions, particularly rhodium-catalyzed hydrogenations and various palladium-catalyzed cross-coupling reactions.[1][2] Its unique spirocyclic backbone imparts significant steric bulk and chirality, enabling high enantioselectivity in the synthesis of complex molecules.[2][3]

Proper handling is predicated on a thorough understanding of its physical and chemical properties.

| Property | Value | Source |

| Chemical Name | N-Di[(R)-1-phenylethyl]-[(S)-1,1'-spirobiindane-7,7'-diyl]-phosphoramidite | [4] |

| CAS Number | 500997-70-6 | [2] |

| Molecular Formula | C₃₃H₃₂NO₂P | [2] |

| Molecular Weight | 505.59 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 120-125 °C | [2] |

| Optical Activity | [α]22/D −65.0°, c = 1 in chloroform | [2] |

| Storage Temperature | -20°C | [2] |

Hazard Identification and Risk Assessment

This compound-PE is classified as a hazardous substance. A comprehensive risk assessment must be conducted before any handling. The primary risks are associated with its irritant properties and its nature as a finely divided, air-sensitive powder.

| Hazard Classification | GHS Code | Description | Source |

| Skin Irritation | H315 | Causes skin irritation. | [2][4] |

| Eye Irritation | H319 | Causes serious eye irritation. | [2][4] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [2][4] |

| Signal Word | Warning | [2][4] |

Causality of Hazards:

-

Irritation: As an organophosphorus compound, this compound-PE can react with moisture on the skin, in the eyes, or in the respiratory tract, leading to irritation. The fine powder form increases the surface area available for contact and reaction.

-

Air Sensitivity: Phosphoramidite ligands are susceptible to oxidation and hydrolysis upon exposure to air and moisture.[5] This not only degrades the compound, reducing its catalytic efficacy, but can also form potentially more hazardous byproducts. Storing and handling under an inert atmosphere is therefore critical for both safety and quality.[5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over PPE, is mandatory. This hierarchy minimizes operator exposure by controlling hazards at the source.

Caption: Hierarchy of controls for managing chemical hazards.

Engineering Controls:

-

Glove Box: The gold standard for handling this compound-PE. A glove box provides an inert atmosphere (typically nitrogen or argon with <1 ppm O₂ and H₂O), which is essential to prevent degradation and protect the operator from inhalation.[5]

-

Fume Hood: If a glove box is unavailable, handling must occur in a well-ventilated chemical fume hood to manage inhalation risk. However, this does not protect the compound from atmospheric degradation.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required to protect against eye irritation from airborne powder.[2]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) at all times.[6] Never wear cotton or leather gloves.[6] Given the risk of skin irritation, ensure gloves are inspected before use and changed immediately if contaminated.

-

Respiratory Protection: When handling the powder outside of a glove box, a NIOSH-approved N95 dust mask or a more protective respirator (e.g., a half-mask respirator with P1 filters) is mandatory to prevent respiratory tract irritation.[2][6]

-

Protective Clothing: A flame-resistant lab coat and closed-toe shoes are required. An apron may be used for additional protection against spills.[7]

Storage and Handling of Air-Sensitive Powder

The stability and efficacy of this compound-PE are entirely dependent on strict adherence to proper storage and handling protocols. The recommended storage temperature of -20°C is crucial for preventing thermal degradation over time.[2]

Protocol 1: Weighing and Dispensing this compound-PE in a Glove Box

This protocol ensures the integrity of the compound and the safety of the operator.

Step-by-Step Methodology:

-

Preparation: Ensure the glove box atmosphere is stable (<1 ppm O₂/H₂O). Transfer the sealed this compound-PE container, a tared vial for dispensing, a spatula, and any other necessary labware into the glove box via the antechamber.

-

Equilibration: Allow the this compound-PE container to equilibrate to the glove box's ambient temperature for at least 30 minutes before opening. This prevents condensation of trace moisture onto the cold powder.

-

Dispensing: Carefully open the main container. Using a clean, dry spatula, transfer the desired amount of powder into the tared vial. Avoid creating excessive dust.

-

Sealing: Immediately and securely seal both the main container and the newly prepared vial. Reinforce the seal on the main container with paraffin film or electrical tape before placing it back into cold storage.

-

Removal: The newly prepared vial can be used directly for a reaction setup within the glove box or removed via the antechamber for immediate use in a fume hood under an inert gas flow.

Caption: Workflow for safely dispensing this compound-PE in a glove box.

Application in Catalysis: Buchwald-Hartwig Amination Workflow

This compound-PE and related phosphoramidite ligands are instrumental in forming C-N bonds via palladium catalysis.[8] The following protocol for a Buchwald-Hartwig amination of an aryl chloride illustrates the practical application and handling of the ligand in a typical reaction setup.[8][9][10]

Protocol 2: Representative Buchwald-Hartwig Amination Setup

Rationale: This reaction must be performed under strictly anaerobic and anhydrous conditions. Oxygen can oxidize the Pd(0) active catalyst and the phosphine ligand, while water can hydrolyze the ligand and interfere with the base.[11][12]

Step-by-Step Methodology:

-

Glassware Preparation: All glassware (e.g., Schlenk flask, condenser) must be oven-dried (125 °C overnight) and cooled under a stream of inert gas (argon or nitrogen).[12]

-

Reagent Addition (in Glove Box): To the Schlenk flask, add the Pd precatalyst (e.g., Pd₂(dba)₃), this compound-PE powder, the aryl chloride, and the base (e.g., NaOtBu).

-

Sealing and Removal: Seal the flask with a rubber septum, secure it, and remove the flask from the glove box.

-

Solvent and Amine Addition: Place the flask under a positive pressure of inert gas using a Schlenk line.[13] Add the anhydrous, degassed solvent (e.g., toluene) and the liquid amine via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time.[9]

-

Monitoring: Monitor the reaction progress using TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and quench carefully before proceeding with extraction and purification.

Caption: Workflow for setting up a cross-coupling reaction.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

-

Skin Contact: Immediately remove all contaminated clothing.[14] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[15]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air immediately.[16] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]

-

Spills: Evacuate the area. Wearing full PPE, including respiratory protection, cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite).[17] Carefully sweep up the material, place it in a sealed container, and label it for chemical waste disposal.[17] Ventilate the area thoroughly. Do not allow the material to enter drains.[17]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound-PE 97 500997-70-6 [sigmaaldrich.com]

- 3. Application of sSPhos as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. ossila.com [ossila.com]

- 6. extension.missouri.edu [extension.missouri.edu]

- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

- 10. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ehs.umich.edu [ehs.umich.edu]

- 12. web.mit.edu [web.mit.edu]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. emedicine.medscape.com [emedicine.medscape.com]

- 15. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]

- 16. Management of acute organophosphorus pesticide poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 17. carlroth.com:443 [carlroth.com:443]

Methodological & Application

Application Notes & Protocols: (S)-Siphos Catalyzed Asymmetric Hydrogenation

Abstract

This document provides a comprehensive technical guide on the application of the (S)-Siphos ligand family in ruthenium-catalyzed asymmetric hydrogenation. The stereoselective reduction of prochiral ketones to chiral alcohols is a pivotal transformation in the synthesis of pharmaceuticals and fine chemicals.[1] this compound, a P-stereogenic, phosphine-phosphoramidite ligand, has emerged as a privileged ligand class, enabling high catalytic activity and exceptional enantioselectivity for a broad range of ketone substrates. This guide elucidates the mechanistic principles governing stereoselection, presents detailed and validated experimental protocols, and offers practical insights for reaction optimization, grounded in authoritative scientific literature.

Introduction: The Strategic Value of this compound Ligands

Asymmetric hydrogenation stands as one of the most efficient and atom-economical methods for producing enantiomerically pure compounds.[1] The catalyst's efficacy is critically dependent on the chiral ligand bound to the metal center. P-chiral phosphines, where the phosphorus atom itself is the stereogenic center, represent a powerful class of ligands that can create a well-defined and highly discriminating chiral environment.[2]

The this compound family of ligands are hybrid phosphine-phosphoramidite ligands built upon an axially chiral 1,1'-spirobiindane backbone. This rigid spiro scaffold, combined with the P-stereogenic center, imparts unique steric and electronic properties that are highly effective in asymmetric catalysis.[3] Ruthenium complexes derived from this compound are particularly renowned for their exceptional performance in the hydrogenation of simple aromatic, heteroaromatic, and functionalized ketones, often achieving high turnover numbers (TON) and excellent enantiomeric excess (e.e.).[3]

Mechanistic Rationale: The Origin of Enantioselectivity

The high efficiency of Ru-(S)-Siphos catalysts in ketone hydrogenation is attributed to a non-classical, metal-ligand bifunctional mechanism.[4][5] Unlike mechanisms requiring direct coordination of the ketone's carbonyl oxygen to the metal, this pathway is proposed to occur in the outer coordination sphere of a coordinatively saturated 18-electron ruthenium hydride complex.[4][5]

Key Mechanistic Features:

-

Catalyst Activation: A ruthenium(II) precatalyst reacts with molecular hydrogen (H₂) to form the active 18e dihydride species, RuH₂(S-Siphos)(diamine). This step is often facilitated by a base.[1]

-

Outer-Sphere Interaction: The prochiral ketone does not displace a ligand but instead interacts with the active catalyst through hydrogen bonding.

-

Concerted Hydrogen Transfer: The crucial stereodetermining step involves a concerted, simultaneous transfer of a hydride (H⁻) from the ruthenium center and a proton (H⁺) from the ancillary diamine ligand to the carbonyl carbon and oxygen, respectively. This occurs via a six-membered pericyclic transition state.[4]

-

Stereochemical Control: The rigid chiral pocket created by the this compound ligand dictates the facial approach of the ketone substrate, ensuring that the hydrogen transfer occurs preferentially to one of the two enantiotopic faces of the carbonyl group, thus generating the chiral alcohol with high enantioselectivity.

Figure 1: Metal-ligand bifunctional catalytic cycle for Ru-(S)-Siphos hydrogenation.

Validated Experimental Protocol

This section details a robust, general protocol for the asymmetric hydrogenation of an aromatic ketone. Researchers should consider this a starting point, as optimization of solvent, temperature, pressure, and catalyst loading is recommended for each unique substrate.

Essential Materials & Reagents

-

Ruthenium Source: [Ru(p-cymene)Cl₂]₂ or similar Ru(II) precursor.

-

Ligand: this compound or a derivative (e.g., this compound-PE).

-

Amine Activator: (S,S)-DPEN (1,2-diphenylethylenediamine) or other chiral diamine.

-

Substrate: Prochiral ketone (e.g., acetophenone).

-

Solvent: Anhydrous, degassed isopropanol or methanol.

-

Base (optional but recommended): Anhydrous potassium tert-butoxide (KOtBu).

-

Hydrogen Source: High-purity H₂ gas (≥99.99%).

-

Inert Gas: High-purity Argon or Nitrogen.

-

Equipment: High-pressure autoclave/reactor, Schlenk line, magnetic stir plates, gastight syringes, cannula.

In-Situ Catalyst Preparation & Hydrogenation Workflow

All operations must be performed using standard Schlenk or glovebox techniques to exclude oxygen and moisture.

Figure 2: Step-by-step workflow for this compound catalyzed asymmetric hydrogenation.

Step-by-Step Methodology:

-

Reactor Preparation: Under an Argon atmosphere, add [Ru(p-cymene)Cl₂]₂ (1 molar eq.), this compound ligand (2.2 molar eq.), and (S,S)-DPEN (2.2 molar eq.) to the autoclave. The typical Ru:Ligand:Diamine ratio is 1:1.1:1.1.

-

Solvent Addition: Add anhydrous, degassed isopropanol (sufficient to make a ~0.1 M solution of the substrate).

-

Pre-activation: Seal the vessel and stir the mixture at room temperature for 30 minutes. A color change should be observed as the pre-catalyst complex forms.

-

Substrate & Base Addition: Add the prochiral ketone (e.g., 1000 molar eq. for an S/C of 1000:1). If using a base, add a solution of KOtBu in isopropanol (e.g., 10 molar eq.).

-

Hydrogen Purge: Securely seal the autoclave. Evacuate and backfill with H₂ gas. Repeat this cycle five times to ensure an inert atmosphere of hydrogen.

-

Reaction Execution: Pressurize the reactor to the desired pressure (e.g., 30 bar). Begin stirring and heat the reaction to the target temperature (e.g., 40 °C).

-

Monitoring & Completion: Monitor the reaction by pressure drop and/or by analyzing aliquots via GC or TLC. The reaction is typically complete within 2-24 hours.

-

Work-up: Once complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with Argon.

-

Analysis: The reaction mixture is concentrated in vacuo. The conversion can be determined by ¹H NMR or GC of the crude material. The product is then purified (e.g., silica gel chromatography), and the enantiomeric excess is determined by chiral HPLC or GC analysis.

Performance Data & Substrate Versatility